![molecular formula C15H17N3O4S B2429192 8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1198065-85-8](/img/structure/B2429192.png)

8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

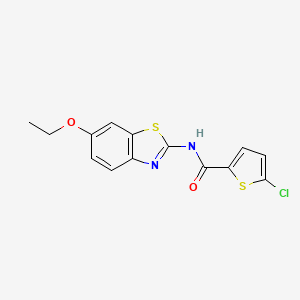

8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One notable application of compounds related to "8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is in the development of antimicrobial agents. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for their antimicrobial properties, where modifications to their structure aim to enhance biocidal efficacy against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. In this context, N-halamine-coated cotton, employing an N-halamine precursor synthesized from similar structural frameworks, demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing surface coatings with biocidal properties (Ren et al., 2009).

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds with a similar structural core have been a subject of interest, indicating the versatility of the spirocyclic skeleton in medicinal chemistry. For instance, studies on the crystal structure of alaptide, a compound containing the 1,3,8-triazaspiro[4.5]decane ring system, provide insights into the molecular conformation and potential interactions that could be exploited for drug design (Rohlíček et al., 2010).

Anticonvulsant Activity

Research on 1,3,8-triazaspiro[4.5]decane derivatives also extends into the exploration of their anticonvulsant properties. Novel compounds synthesized from this framework were tested for their efficacy in seizure models, with some showing significant protective effects compared to standard drugs like phenytoin. This suggests that modifications of the spirocyclic skeleton can lead to potent anticonvulsant agents, opening avenues for the development of new therapeutic options for epilepsy (Madaiah et al., 2012).

Chemical Reactivity and Synthesis

Further studies have focused on the chemical reactivity of spirocyclic compounds, demonstrating their utility in synthetic organic chemistry. For example, the enhanced reactivity of certain spirocyclic diones in the Castagnoli-Cushman reaction highlights the potential of these structures in constructing complex molecules, potentially useful in various medicinal chemistry applications (Rashevskii et al., 2020).

Mechanism of Action

Target of Action

The primary target of 8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . This receptor is a G-protein coupled receptor involved in mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

This compound acts as a selective agonist for the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, triggering a series of intracellular events that lead to the observed pharmacological effects .

Biochemical Pathways

Upon binding to the DOR, the compound initiates a cascade of biochemical events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These actions result in hyperpolarization of the cell membrane and reduced neuronal excitability .

Pharmacokinetics

Similar compounds have been shown to have good pharmacokinetic profiles in preclinical species

Result of Action

The activation of the DOR by this compound leads to antinociceptive effects , which means it can reduce sensitivity to painful stimuli . It’s also noted that selective dor agonists can induce convulsions .

Properties

IUPAC Name |

8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-13-15(17-14(20)16-13)7-9-18(10-8-15)23(21,22)11-6-12-4-2-1-3-5-12/h1-6,11H,7-10H2,(H2,16,17,19,20)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKBECBXYXDRET-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-O-methyl 12-O-propan-2-yl 9-oxo-2,10,14,21-tetrazapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),3(8),4,6,11,13,15,17,19-nonaene-5,12-dicarboxylate](/img/structure/B2429110.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)

![N-(2-hydroxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2429112.png)

![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)

![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)